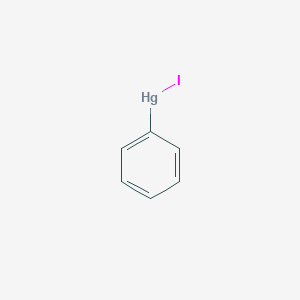

Iodo(phenyl)mercury

Description

Historical Evolution of Organomercury Chemistry and its Derivatives

Organomercury chemistry, the study of compounds containing a direct covalent bond between a carbon and a mercury atom, is one of the oldest branches of organometallic chemistry. wikipedia.org These compounds are noted for the stability of the mercury-carbon bond, which is typically stable towards air and moisture but can be sensitive to light. chemeurope.com The history of the field includes significant developments in catalysis, such as the use of mercury-based catalysts for the production of vinyl chloride from the addition of HCl to acetylene. wikipedia.orgwikiwand.com

A foundational reaction in this area is the mercuration of aromatic rings. In 1898, Otto Dimroth reported the first mercuration of benzene (B151609). wikipedia.orgwikiwand.com This process involves the direct substitution of a hydrogen atom on an aromatic ring with a mercury-containing group, typically using a mercury(II) salt like mercury(II) acetate (B1210297). wikipedia.orgchemeurope.com This discovery opened a pathway for the functionalization of aromatic compounds. The versatility of organomercury compounds stems from the controlled conditions under which the Hg-C bond can be cleaved, making them useful synthetic intermediates. wikipedia.org

Early Research on Phenylmercury (B1218190) Compounds in Chemical Synthesis

Following the initial discoveries in organomercury chemistry, phenylmercury compounds emerged as valuable reagents in chemical synthesis. One of the primary early methods for their preparation was the direct mercuration of electron-rich aromatic compounds. wikipedia.org For instance, treating benzene with mercury(II) acetate leads to the formation of a phenylmercury acetate derivative. wikiwand.comnih.gov

Another significant synthetic route involves the reaction of mercury(II) salts with carbanion equivalents, such as Grignard reagents or organolithium compounds. chemeurope.com The synthesis of diphenylmercury (B1670734) from the reaction of mercury(II) chloride with phenylmagnesium bromide is a classic example of this approach. wikipedia.orgchemeurope.com Diphenylmercury, in turn, can serve as a precursor for other phenylmercury derivatives. For example, Iodo(phenyl)mercury can be synthesized via the reaction of diphenylmercury with mercury(II) iodide. nist.gov

Early research recognized the utility of phenylmercury compounds as versatile intermediates. They were used in transmetalation reactions, where the phenyl group is transferred from mercury to a more electropositive metal, such as aluminum, to form new organometallic reagents. wikipedia.orgchemeurope.com Furthermore, phenylmercury halides found use as sources for specific reactive species; for example, phenylmercuric chloride can act as a reversible source for dichlorocarbene. wikipedia.org

Positioning this compound within Modern Organometallic Research Paradigms

In the context of modern organometallic chemistry, the role of this compound and other organomercurials has shifted significantly. While foundational to the development of synthetic methodologies, their application has been largely superseded by less toxic alternatives due to the high toxicity associated with mercury compounds. libretexts.org

Despite this, organomercurials, including phenylmercury derivatives, played an important role in the development of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis for which the 2010 Nobel Prize in Chemistry was awarded. wikipedia.orgwikipedia.org In these reactions, an organomercurial can react with an organic halide in the presence of a palladium catalyst to form a new carbon-carbon bond. wikipedia.orgacs.org This capability demonstrated the potential of using organometallic reagents to construct complex molecular frameworks.

Today, while direct use of this compound in large-scale or routine synthesis is uncommon, its chemistry remains relevant from a historical and academic perspective. The principles established through the study of organomercury reactions informed the development of more widely used cross-coupling reactions that employ organoboron (Suzuki coupling), organotin (Stille coupling), or organozinc (Negishi coupling) reagents. acs.org The study of compounds like this compound thus provides insight into the fundamental mechanisms of oxidative addition, transmetalation, and reductive elimination that underpin much of modern catalytic science. wikipedia.org

Compound Data

Propriétés

IUPAC Name |

iodo(phenyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.Hg.HI/c1-2-4-6-5-3-1;;/h1-5H;;1H/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISBXZWWFIOZSX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Hg]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5HgI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701020743 | |

| Record name | Phenylmercuric iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-04-1 | |

| Record name | Mercury, iodophenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylmercuric iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercury, iodophenyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Iodo Phenyl Mercury

Synthesis via Mercury Salt Reactions with Organic Precursors

The reaction of mercury(II) salts with potent organometallic precursors stands as a fundamental approach to forging carbon-mercury bonds. The high reactivity of these precursors facilitates the transfer of an organic moiety to the mercury center.

Utilizing Grignard and Organolithium Reagents

A prevalent and effective method for the synthesis of iodo(phenyl)mercury involves the use of Grignard and organolithium reagents. These organometallic compounds are powerful nucleophiles capable of reacting with mercury(II) halides. cardiff.ac.ukuab.cat The general approach involves the reaction of phenylmagnesium bromide or phenyllithium (B1222949) with mercury(II) iodide.

PhMgBr + HgI₂ → C₆H₅HgI + MgBrI

Similarly, organolithium reagents, which are generally more reactive than their Grignard counterparts, can be employed. slideshare.netwikipedia.org The reaction of phenyllithium (PhLi) with mercury(II) iodide provides another direct route to this compound:

PhLi + HgI₂ → C₆H₅HgI + LiI

These reactions are advantageous due to the ready availability of the starting materials and the generally good yields. The choice between a Grignard and an organolithium reagent may depend on the presence of other functional groups in the molecule and the desired reaction conditions. wikipedia.orgmt.com

Table 1: Synthesis of this compound using Organometallic Reagents

| Reagent | Mercury Salt | Solvent | Product |

|---|---|---|---|

| Phenylmagnesium Bromide | Mercury(II) Iodide | Diethyl Ether/THF | This compound |

| Phenyllithium | Mercury(II) Iodide | Diethyl Ether/THF | This compound |

Pathways Involving Diazo Compounds

Diazo compounds, particularly aryldiazonium salts, represent another class of precursors for the synthesis of aryl halides, which can then be converted to the corresponding organomercury compounds. byjus.com While a direct reaction of a phenyl diazo compound with mercury(II) iodide to form this compound is not a commonly cited primary route, diazonium salts are pivotal in synthesizing iodobenzene (B50100), a key starting material for other methods like the Grignard reaction.

The Sandmeyer reaction is a well-established method for converting primary aromatic amines, such as aniline (B41778), into aryl halides. libretexts.org In this process, aniline is first treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form a benzenediazonium (B1195382) salt. byjus.comchemguide.co.uk The subsequent addition of potassium iodide (KI) to the diazonium salt solution leads to the formation of iodobenzene, with the evolution of nitrogen gas. libretexts.orgbeilstein-journals.org

C₆H₅NH₂ + HNO₂ + HX → [C₆H₅N₂]⁺X⁻ + 2H₂O

[C₆H₅N₂]⁺X⁻ + KI → C₆H₅I + N₂ + KX

Once iodobenzene is synthesized, it can be readily converted to phenylmagnesium bromide or phenyllithium, which can then be used to prepare this compound as described in the previous section. wisc.edu While less direct, this pathway is crucial when starting from aromatic amines.

Halogen Exchange and Direct Iodination Approaches for Organomercury(II) Compounds

Halogen exchange reactions and direct iodination of existing organomercury compounds provide a straightforward route to this compound. These methods are particularly useful when a different phenylmercuric halide or diphenylmercury (B1670734) is more readily available.

A common approach is the direct iodination of diphenylmercury (Ph₂Hg). The reaction of diphenylmercury with one equivalent of iodine (I₂) results in the cleavage of one phenyl-mercury bond and the formation of this compound and iodobenzene. However, a more controlled method involves the reaction with iodine monochloride (ICl) or by using an aqueous solution of potassium triiodide (KI₃), which acts as an iodo-demercurating agent. mdpi.orgmdpi.com The reaction with KI₃ can be carried out by heating the organomercurial in an aqueous solution of the reagent. mdpi.orgmdpi.com

Ph₂Hg + I₂ → C₆H₅HgI + C₆H₅I

Another pathway is the reaction of diphenylmercury with iodine cyanide (ICN) in ethanol, which has been reported to yield iodobenzene in good yields, suggesting a demercuration pathway. mdpi.org A 72% yield of iodobenzene from diphenylmercury has been reported, indicating the efficiency of this cleavage. mdpi.orgresearchgate.net

Furthermore, other phenylmercuric compounds, such as phenylmercuric acetate (B1210297) (C₆H₅HgOAc), can be converted to this compound. This can be achieved by treatment with an iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent. The acetate ligand is displaced by the iodide ion to form the more stable this compound.

C₆H₅HgOAc + NaI → C₆H₅HgI + NaOAc

This method is advantageous as phenylmercuric acetate is a common and relatively stable organomercury reagent. wikipedia.org

Table 2: Halogen Exchange and Direct Iodination Reactions

| Starting Material | Reagent | Product | Reported Yield of Iodobenzene |

|---|---|---|---|

| Diphenylmercury | Iodine Cyanide (ICN) | Iodobenzene | 72% mdpi.orgresearchgate.net |

| Diphenylmercury | Potassium Triiodide (KI₃) | This compound & Iodobenzene | - |

| Phenylmercuric Acetate | Sodium Iodide (NaI) | This compound | - |

Solvomercuration and Oxymercuration as Precursors to Functionalized Organomercurials

Solvomercuration and, more specifically, oxymercuration reactions are powerful methods for the anti-Markovnikov addition of a solvent molecule and a mercury(II) salt across a double bond. beilstein-journals.org While these reactions are most commonly applied to aliphatic alkenes, they can also be utilized with vinylarenes like styrene (B11656) to generate precursors for functionalized phenylmercurials.

In the case of styrene, oxymercuration involves the reaction with a mercury(II) salt, such as mercury(II) acetate, in the presence of water. This leads to the formation of a β-hydroxyalkylmercury(II) compound. The reaction proceeds via a mercurinium ion intermediate, which is then attacked by the nucleophilic solvent (water).

C₆H₅CH=CH₂ + Hg(OAc)₂ + H₂O → C₆H₅CH(OH)CH₂HgOAc + HOAc

The resulting organomercurial acetate can then be converted to the corresponding iodide by treatment with an iodide salt, as described in section 2.2. While this does not directly yield this compound, it produces a functionalized derivative, 1-phenyl-2-(iodo-mercuri)ethanol. This demonstrates the utility of oxymercuration in creating more complex organomercury structures. The subsequent demercuration of these products, typically with sodium borohydride, is a well-known method for the hydration of alkenes.

Synthetic Routes to Phenyl(trihalomethyl)mercury Derivatives and Analogues

Phenyl(trihalomethyl)mercury compounds, such as phenyl(trichloromethyl)mercury (B1584556) (C₆H₅HgCCl₃), are a significant class of organomercurials primarily used as divalent carbon transfer reagents (carbenoids). wikipedia.org Their synthesis is well-documented and typically involves the reaction of a phenylmercuric halide with a source of the trihalomethyl anion.

One common method for the preparation of phenyl(trichloromethyl)mercury is the reaction of phenylmercuric chloride with sodium trichloroacetate (B1195264). wikipedia.org The thermal decomposition of sodium trichloroacetate generates the trichloromethyl anion, which then reacts with the phenylmercuric chloride.

C₆H₅HgCl + NaO₂CCCl₃ → C₆H₅HgCCl₃ + NaCl + CO₂

While these phenyl(trihalomethyl)mercury compounds are important in their own right, particularly for the synthesis of gem-dihalocyclopropanes, a direct and synthetically useful conversion to this compound has not been prominently reported. researchgate.net The primary reactivity of these compounds involves the transfer of the dihalocarbene. The addition of iodide ions to phenyl(trichloromethyl)mercury has been noted to facilitate the decomposition to dihalocarbene, as iodide has a high affinity for the mercury center. razi.ac.ir This suggests that a simple halogen exchange to form this compound is not the favored reaction pathway under these conditions.

Optimization of Synthetic Pathways for Research-Scale Production

The optimization of synthetic pathways for the research-scale production of this compound focuses on improving yield, purity, and efficiency while ensuring safety. Several factors can be fine-tuned to achieve these goals.

For syntheses involving Grignard reagents (Section 2.1.1), the initiation of the Grignard reaction can sometimes be challenging. The use of activators such as a small crystal of iodine or 1,2-dibromoethane (B42909) can be employed to start the reaction. wisc.edu Ensuring the magnesium turnings are fresh and the glassware is scrupulously dry is paramount to obtaining high yields. The stoichiometry of the reagents should be carefully controlled to minimize the formation of diphenylmercury. Titration of the prepared Grignard reagent is recommended for accurate molarity determination. orgsyn.org

In direct iodination reactions (Section 2.2), the choice of iodinating agent and reaction conditions is critical. Using a well-defined reagent like potassium triiodide (KI₃) can offer more control and higher yields compared to elemental iodine. mdpi.org Purification of the product often involves recrystallization, and the choice of solvent is crucial for obtaining high-purity crystals.

For all syntheses involving mercury compounds, appropriate safety precautions must be taken due to their toxicity. Reactions should be carried out in a well-ventilated fume hood, and personal protective equipment should be worn. The development of more environmentally benign procedures, where possible, is also a key consideration in modern synthetic chemistry. acs.org For instance, minimizing the use of hazardous solvents and developing efficient work-up procedures to reduce waste are important aspects of optimization.

Mechanistic Investigations of Iodo Phenyl Mercury Reactivity

Elucidation of Reaction Mechanisms in Carbon-Mercury Bond Formation

The formation of the carbon-mercury bond in iodo(phenyl)mercury and related arylmercurials can be achieved through several synthetic routes. A historically significant method is the electrophilic substitution of aromatic compounds by mercury(II) salts, a reaction first reported by Dimroth. wikipedia.orgthieme-connect.de This process involves the direct mercuration of an aromatic ring, such as benzene (B151609), with a mercury(II) salt like mercuric acetate (B1210297). wikipedia.org

Another versatile method for the formation of the C-Hg bond is transmetallation. thieme-connect.de This approach involves the reaction of a more reactive organometallic reagent, such as an organolithium or Grignard reagent, with a mercury(II) halide. This method is widely applicable and allows for the synthesis of a diverse range of organomercury compounds. thieme-connect.de

Studies on Carbon-Mercury Bond Cleavage Mechanisms

The cleavage of the carbon-mercury bond in this compound is a key aspect of its reactivity and has been studied under various conditions.

Protonolysis and Halogenolysis Pathways

Protonolysis of arylmercuric iodides has been the subject of kinetic studies. researchgate.net The reaction involves the cleavage of the C-Hg bond by a proton source. The mechanism of protonolysis in organomercurials like MerB, an organomercurial lyase, involves the coordination of the mercury center by cysteine residues, which activates the C-Hg bond towards cleavage by a proton. researchgate.net

Halogenolysis, the cleavage of the C-Hg bond by halogens, is a well-established reaction for organomercury compounds. thieme-connect.degla.ac.uk The reaction of (2-(phenylazo)phenyl)mercuric chloride with iodine leads to the formation of the corresponding 2-(phenylazo)phenyliodide and mercuric iodide. gla.ac.uk The mechanism of halogenolysis in polar solvents is proposed to proceed through an ionic pathway, potentially involving a four-center transition state. gla.ac.uk This reaction is synthetically useful for preparing specific organic halides. kyoto-u.ac.jp

Transmetallation Processes

Transmetallation reactions involving this compound and other organomercurials are crucial in organometallic synthesis. chemrxiv.orgresearchgate.net These reactions involve the transfer of the organic group from mercury to another metal. For instance, the phenylazo)phenyl group can be transferred from mercury to palladium, nickel, and manganese. gla.ac.uk

Recent studies using mass spectrometry have provided insights into the transmetallation between organopalladium intermediates and elemental mercury, suggesting an inner-sphere mechanism possibly mediated by bridging ligands. chemrxiv.org The interaction of cyclopalladated compounds with metallic mercury can also lead to the formation of organomercuric chlorides through a redox-transmetalation process. acs.org The development of new methods for preparing functionalized diorganomercurials often relies on transmetallation reactions, for example, from organozinc compounds to mercurous chloride. umich.edu

Role of this compound as a Precursor for Reactive Intermediates

This compound can serve as a precursor for generating highly reactive species, which can then participate in various chemical transformations.

Generation and Transfer of Carbenes

Phenyl(trihalomethyl)mercury compounds, which are related to this compound, are well-known precursors for dihalocarbenes. oregonstate.edu For example, phenyl(trifluoromethyl)mercury (B3050301) can generate difluorocarbene upon thermal decomposition in the presence of sodium iodide. beilstein-journals.org These carbenes can then react with alkenes to form cyclopropanes. wikipedia.orglibretexts.org The generation of carbenes from these precursors is a key step in their synthetic utility. oregonstate.edu Although direct evidence for carbene generation from this compound itself is less common, related organomercurials are pivotal in this area of chemistry. scielo.org.bo Flash photolysis of iodophenyl mercuric iodide is also a known method for generating the highly reactive intermediate, benzyne. egyankosh.ac.in

Kinetic and Thermodynamic Aspects of this compound Transformations

The kinetics of reactions involving this compound and related compounds have been investigated to understand their reaction mechanisms. For instance, kinetic studies have been conducted on the protonolysis of ortho-substituted phenylmercuric iodide. researchgate.net The rate of photopolymerization reactions can be influenced by the presence of iodonium (B1229267) salts, which can generate reactive phenyl radicals. rsc.org

Thermodynamic data for this compound is available, including its enthalpy of formation. nist.gov The stability and reactivity of organomercury compounds are influenced by thermodynamic factors. cardiff.ac.uk Understanding the thermodynamics of key transformations is crucial for predicting reaction favorability and catalyst behavior. acs.org The interaction between mercury and other metals, such as in palladium-mercury systems, involves thermodynamic considerations that influence the formation of various intermediates and products. chemrxiv.orgacs.org

Influence of Solvent and Catalysis on Reaction Pathways

The reactivity of this compound is significantly influenced by the surrounding solvent and the presence of catalysts. These factors can alter reaction rates, mechanisms, and even the nature of the products formed. This section explores the mechanistic investigations into how solvents and catalysts direct the reaction pathways of this organomercury compound.

The solvent environment plays a critical role in modulating the reactivity of this compound. The polarity, coordinating ability, and even the nature of the solvent cage can influence the course of a reaction. For instance, in reactions involving the cleavage of the carbon-mercury bond, the solvent can affect the stability of the transition states and intermediates.

Research has shown that the mechanism of halogenation reactions of organomercury compounds is solvent-dependent. For example, the iodination of alkylmercury iodides proceeds through a free-radical mechanism in a non-polar, coordinating solvent like dioxane. researchgate.net In contrast, when the same reaction is carried out in aqueous dioxane with an excess of iodide anion, the pathway shifts to a bimolecular electrophilic substitution. researchgate.net This highlights the ability of the solvent to stabilize different types of reactive intermediates and thus direct the reaction down a specific mechanistic path.

A notable example of solvent-directed reactivity is observed in the iodination of aryl alkyl ketones mediated by 1-fluoro-4-chloromethyl-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (F-TEDA-BF4) and elemental iodine. The choice of solvent dictates the site of iodination. When the reaction is conducted in methanol, the corresponding α-iodo ketone is formed. rsc.org However, switching the solvent to acetonitrile (B52724) results in the selective iodination of the aromatic ring of the ketone. rsc.org This dramatic shift in regioselectivity underscores the profound influence of the solvent in controlling the reaction outcome.

Table 1: Solvent Effects on the Iodination of Aryl Alkyl Ketones Mediated by this compound and F-TEDA-BF4

| Solvent | Predominant Reaction Pathway | Major Product |

|---|---|---|

| Methanol | α-Iodination | α-Iodo Aryl Alkyl Ketone |

| Acetonitrile | Aromatic Iodination | Iodo-substituted Aryl Alkyl Ketone (on the aromatic ring) |

Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. For this compound, both acid and base catalysis, as well as catalysis by other metal complexes, have been investigated.

Lewis acids are also effective catalysts for reactions involving organomercury compounds. Metal halides such as mercuric chloride (HgCl₂), zinc chloride (ZnCl₂), and antimony trichloride (B1173362) (SbCl₃) can catalyze the addition of alcohols to ketenes. rsc.org The catalytic action involves the formation of a metal halide-alcohol adduct, which then reacts with the ketene. rsc.org The acidity of this adduct influences the reaction rate. While specific kinetic data for this compound in Lewis acid-catalyzed reactions is scarce, the general principle of activation of a substrate by coordination to a Lewis acid is applicable. The Lewis acid can coordinate to the iodine atom of this compound, increasing the electrophilicity of the mercury center and making it more susceptible to nucleophilic attack.

Table 2: Influence of Catalysts on this compound Reactivity

| Catalyst Type | Example Reaction | Observed Effect | Mechanistic Insight |

|---|---|---|---|

| Base Catalysis (Ammonia) | Symmetrization of Phenylmercury (B1218190) Derivatives | Significant rate increase. Reaction is second order in both the mercurial and ammonia. | A complex, fourth-order mechanism is involved. |

| Lewis Acid Catalysis (e.g., ZnCl₂, SbCl₃) | Hypothetical addition or substitution reactions. | Expected rate enhancement. | The Lewis acid coordinates to the iodide, increasing the electrophilicity of the mercury atom. |

The interplay between the solvent and the catalyst can also lead to complex reaction outcomes. The solvent can influence the solubility and stability of the catalyst and its adducts with the reactants, further modulating the reaction pathway.

Applications of Iodo Phenyl Mercury in Advanced Organic Transformations

Utilization in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. Iodo(phenyl)mercury serves as an effective phenylating agent in several classes of C-C bond-forming reactions.

Palladium-catalyzed cross-coupling reactions represent one of the most powerful methods for C-C bond formation. In these reactions, organomercurials like this compound can serve as the organometallic coupling partner. The general catalytic cycle involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with the organomercury reagent, and concluding with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. researchgate.net

The reaction of this compound with aryl or vinyl halides in the presence of a palladium catalyst provides a route to unsymmetrical biaryls and stilbenes. Early work by Heck demonstrated that arylmercuric halides react with olefins in the presence of palladium salts to form arylated olefins. acs.org The use of this compound in these couplings is advantageous due to its stability and ease of handling compared to more reactive organometallics. The reaction often proceeds under mild conditions and can tolerate a range of functional groups. researchgate.netuwindsor.ca The selectivity and rate of these reactions can be influenced by the choice of catalyst, solvent, and additives such as iodide ions, which can facilitate the transmetalation step. researchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions Involving Phenylmercury (B1218190) Reagents This table illustrates the general utility of phenylmercury compounds in cross-coupling, a reactivity pattern applicable to this compound.

| Electrophile | Organomercurial | Catalyst | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| Iodobenzene (B50100) | Phenylmercuric chloride | LiPdCl₃ | Biphenyl | High | acs.org |

| Methyl Acrylate | Phenylmercuric chloride | Pd(OAc)₂ | Methyl cinnamate | Good | slideshare.net |

| 4-Iodotoluene | Bis(ferrocenyl)mercury | Pd(PPh₃)₄ | 4-Ferrocenyltoluene | 85% | researchgate.net |

| (Z)-β-Iodo-β,γ-enone | Phenylzinc chloride* | Pd(PPh₃)₄ | β-Phenyl-β,γ-enone | 89% | sinica.edu.tw |

Formed in situ from an organolithium and ZnCl₂, demonstrating a related coupling of a phenyl group onto an iodo-alkene.

Mercury(II) compounds are well-documented promoters of intramolecular cyclization reactions, particularly involving unsaturated substrates like alkenes and alkynes. nih.gov These reactions, often termed mercuricyclizations, proceed via an electrophilic attack of the mercury species on the unsaturated bond, forming a mercurinium ion intermediate. This intermediate is then trapped by an internal nucleophile, leading to the formation of a new ring. The resulting organomercury adduct can be further functionalized.

While many examples utilize mercuric salts like mercury(II) trifluoroacetate (B77799) (Hg(TFA)₂) or mercury(II) acetate (B1210297) (Hg(OAc)₂), the underlying principle extends to organomercury halides. nih.gov For instance, the electrochemical reduction of substrates like 6-iodo-1-phenyl-1-hexyne on mercury cathodes proceeds through an organomercury intermediate that undergoes intramolecular cyclization. acs.org The regioselectivity of the cyclization often follows Markovnikov-type addition, where the internal nucleophile attacks the more substituted carbon of the activated unsaturated bond. nih.gov

Table 2: Representative Mercury(II)-Mediated Intramolecular Cyclizations This table showcases the general capability of Hg(II) species to induce cyclizations, a reaction type where this compound could be involved.

| Substrate | Hg(II) Reagent | Nucleophile | Product Type | Ref |

|---|---|---|---|---|

| Diallyl ether | Hg(NO₃)₂ / I₂ | Ether Oxygen | Substituted p-Dioxane | nih.gov |

| Alkenyl α-aminophosphonate | Hg(OAc)₂ | Amine Nitrogen | N-heterocyclic phosphonate | nih.gov |

| 6-Halo-1-phenyl-1-hexyne | Hg cathode (forms RHgI) | Alkynyl group | Benzylidenecyclopentane | acs.org |

| 2-Hydroxy-1-(γ-methoxyallyl)tetrahydropyran | Hg(TFA)₂ (catalytic) | Hydroxyl Oxygen | Bicyclic dihydropyran | nih.gov |

Organophenylmercury halides are notable precursors for the generation of carbenes, which are highly reactive intermediates used in cyclopropanation and C-H insertion reactions. Specifically, phenyl(trihalomethyl)mercury compounds, known as Seyferth reagents, release dihalocarbenes upon gentle heating. wikipedia.org For example, phenyl(tribromomethyl)mercury (B13817569) decomposes to yield dibromocarbene (:CBr₂) and this compound.

While phenyl(trihalomethyl)mercury compounds are the most common examples, other organomercury halides can also serve as carbene sources. thieme-connect.de Thermolysis or photolysis of (dichloromethyl)phenylmercury generates chlorocarbene. thieme-connect.de By analogy, this compound itself could be envisioned as a precursor to phenylcarbene (Ph-:C-H) under specific conditions, although this application is less prevalent than its use in cross-coupling. The generated carbenes are electrophilic and readily add to alkenes in a stereospecific manner to form cyclopropanes. wikipedia.org

Table 3: Carbene Generation from Phenylmercury Precursors This table highlights the role of analogous phenylmercury compounds as carbene transfer agents.

| Carbene Precursor | Generated Carbene | Alkene Substrate | Product | Ref |

|---|---|---|---|---|

| Phenyl(tribromomethyl)mercury | Dibromocarbene (:CBr₂) | Cyclohexene | 7,7-Dibromonorcarane | thieme-connect.de |

| Phenyl(dichlorofluoromethyl)mercury | Chlorofluorocarbene (:CFCl) | Tetramethylethylene | 1-Chloro-1-fluoro-2,2,3,3-tetramethylcyclopropane | thieme-connect.de |

| (Dichloromethyl)phenylmercury | Chlorocarbene (:CHCl) | Cyclohexene | 7-Chloronorcarane | thieme-connect.de |

Functional Group Interconversions and Derivatization Strategies

Functional group interconversion is a fundamental strategy in organic synthesis where one functional group is converted into another. wikipedia.org this compound can participate in such transformations, primarily through reactions that cleave the C-Hg or Hg-I bonds.

The C-Hg bond can be cleaved by various reagents. Protodemercuration, achieved with acids, replaces the entire mercury moiety with a hydrogen atom. More synthetically useful is halogenodemercuration, where treatment with halogens like bromine or iodine can replace the mercury group with a halogen, often with retention of configuration in vinyl systems. thieme-connect.de This provides a method to introduce different halogens into a molecule starting from a mercurated intermediate. The transmetalation step in cross-coupling reactions is also a key functional group interconversion, effectively swapping the -HgI group for a new carbon-based substituent.

The Hg-I bond is ionic and allows for anion exchange reactions. For example, treating this compound with other salts can replace the iodide with other anions, altering the reagent's reactivity and solubility.

Table 4: Functional Group Transformations of Organomercury Compounds This table outlines key derivatization reactions applicable to this compound.

| Starting Moiety | Reagent(s) | Resulting Moiety | Transformation Type | Ref |

|---|---|---|---|---|

| R-HgI | HCl | R-H | Protodemercuration | thieme-connect.de |

| R-HgI | Br₂ | R-Br | Halogenodemercuration | thieme-connect.de |

| R-HgI | Ar-X, Pd(0) catalyst | R-Ar | Cross-Coupling | researchgate.net |

| R-HgI | NaBH₄ | R-H | Reductive Demercuration | pearson.com |

| R-HgI | NaX (X = Cl, Br) | R-HgX | Anion Exchange | thieme-connect.de |

Stereochemical and Regiochemical Control in this compound Mediated Reactions

Achieving control over the stereochemistry and regiochemistry of a reaction is crucial for the efficient synthesis of a specific target molecule. Organomercury reagents, including this compound, can exert significant influence over the outcome of a reaction.

Regiochemical Control: In electrophilic addition reactions to unsymmetrical alkenes, such as oxymercuration, the mercury species adds to the less substituted carbon, and the nucleophile adds to the more substituted carbon (Markovnikov's rule). pearson.com This high degree of regioselectivity is a hallmark of mercury-mediated reactions and avoids the carbocation rearrangements often seen in acid-catalyzed hydrations. pearson.com Similarly, in palladium-catalyzed reactions involving this compound, the regiochemistry of subsequent steps, like migratory insertion in Heck-type reactions, can be highly controlled. researchgate.net

Stereochemical Control: Mercury-mediated additions to alkenes typically proceed with anti-stereochemistry, where the mercury species and the nucleophile add to opposite faces of the double bond. pearson.com This is explained by the formation of a bridged mercurinium ion, which blocks one face of the alkene, forcing the nucleophile to attack from the opposite side. This results in the formation of a specific stereoisomer. In subsequent reactions, such as reductive demercuration with sodium borohydride, the stereochemistry may be retained or altered depending on the mechanism. Furthermore, in reactions like the cyclopropanation using carbenes generated from mercury precursors, the addition to the double bond is stereospecific, meaning a cis-alkene gives a cis-disubstituted cyclopropane (B1198618) and a trans-alkene gives the trans-product. wikipedia.org

Table 5: Stereochemical and Regiochemical Outcomes in Mercury-Mediated Reactions

| Reaction Type | Substrate | Reagent(s) | Key Outcome | Product Example | Ref |

|---|---|---|---|---|---|

| Oxymercuration-Demercuration | 1-Propene | 1. Hg(OAc)₂/H₂O 2. NaBH₄ | Markovnikov regioselectivity | 2-Propanol (not 1-propanol) | pearson.com |

| Oxymercuration | Cyclohexene | Hg(OAc)₂/MeOH | anti-Addition | trans-2-Methoxycyclohexylmercuric acetate | pearson.com |

| Carbene Addition | (Z)-2-Butene | PhHgCBr₃ (source of :CBr₂) | Stereospecific addition | cis-1,1-Dibromo-2,3-dimethylcyclopropane | wikipedia.orgthieme-connect.de |

| Halogenodemercuration | (E)-Vinylmercuric bromide | Br₂ in pyridine | Retention of configuration | (E)-Vinyl bromide | thieme-connect.de |

Computational and Theoretical Investigations of Iodo Phenyl Mercury

Electronic Structure and Bonding Analysis

The electronic structure of iodo(phenyl)mercury is characterized by the covalent bond between the mercury atom and the phenyl group's carbon, as well as the more ionic bond between mercury and iodine. miljodirektoratet.no The phenyl group, with its aromatic system, and the large, polarizable iodine and mercury atoms contribute to a complex electronic environment. core.ac.uk

Molecular orbital (MO) theory helps to describe the distribution of electrons within the molecule. libretexts.orgnumberanalytics.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. numberanalytics.com For this compound, the HOMO is likely to have significant contributions from the phenyl ring's π-system and the p-orbitals of the iodine atom, while the LUMO is expected to be centered on the mercury atom and the antibonding orbitals associated with the Hg-C and Hg-I bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's reactivity. numberanalytics.com

Natural Bond Orbital (NBO) analysis is another computational tool used to analyze the bonding in molecules like this compound. miljodirektoratet.no This method provides information about the charge distribution and the nature of the bonds. In related phenylmercury (B1218190) compounds, the mercury atom typically carries a significant positive charge, while the carbon of the phenyl group and the halogen are negatively charged. miljodirektoratet.no This charge distribution highlights the polar nature of the Hg-C and Hg-I bonds. The bonding can be described as a combination of covalent and ionic character. miljodirektoratet.no

The structure of this compound is influenced by both electronic and steric factors. The phenyl group and the iodine atom are arranged around the mercury center. core.ac.uk The presence of bulky substituents on the phenyl ring can influence the geometry and reactivity of the molecule. core.ac.uk

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in elucidating the mechanisms of reactions involving this compound. researchgate.netnih.gov These calculations can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. nih.govresearchgate.netcore.ac.uk This information is crucial for understanding reaction kinetics and selectivity.

For instance, in electrophilic substitution reactions, where another group replaces the mercury iodide moiety, calculations can model the approach of the electrophile to the phenyl ring and the subsequent departure of the leaving group. iupac.org The transition state for such reactions would involve a partially formed bond between the incoming electrophile and the phenyl ring, and a partially broken Hg-I bond. surrey.ac.uk The energy of this transition state determines the activation energy and thus the rate of the reaction.

Similarly, in reactions where this compound acts as a reagent, such as in the transfer of the phenyl group to another metal, quantum chemical calculations can help to understand the coordination of the reactants and the structure of the transition state. niscpr.res.in These calculations can also shed light on the role of the solvent in the reaction mechanism. iupac.org

The study of reaction pathways also includes the investigation of competing reaction channels. nih.govnih.gov For example, a reaction might proceed through different pathways leading to different products. Quantum chemical calculations can help to determine which pathway is more favorable by comparing the activation energies of the respective transition states.

Prediction of Spectroscopic Parameters for Mechanistic Interpretation

Computational methods are invaluable for predicting spectroscopic parameters, which can then be used to interpret experimental spectra and gain mechanistic insights. nih.govyoutube.comresearchgate.net

NMR Spectroscopy: Quantum chemical calculations can predict the chemical shifts of ¹H, ¹³C, and ¹⁹⁹Hg nuclei in this compound. nih.gov These predicted shifts can be compared with experimental NMR spectra to confirm the structure of the compound and to study its dynamic behavior in solution. asianpubs.orgpsu.edu For example, changes in the chemical shifts upon coordination to other molecules can provide information about the nature of the interaction. acs.org

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of this compound by calculating its vibrational frequencies and intensities. doi.org This information can be used to assign the vibrational modes observed in experimental spectra and to identify characteristic functional groups. researchgate.net For example, the stretching frequency of the C-Hg bond is a sensitive probe of the electronic environment around the mercury atom.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of this compound. oup.com This can help in understanding the electronic transitions responsible for the observed absorption bands and how they are affected by the molecular structure and environment.

The following table summarizes some of the key spectroscopic parameters that can be predicted computationally.

| Spectroscopy | Predicted Parameters | Application |

|---|---|---|

| NMR | Chemical shifts, coupling constants | Structure elucidation, dynamic studies |

| IR/Raman | Vibrational frequencies, intensities | Functional group identification, bonding analysis |

| UV-Vis | Excitation energies, oscillator strengths | Electronic structure, transition analysis |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. fu-berlin.deresearchgate.netresearchgate.netnih.gov In an MD simulation, the classical equations of motion are solved for the atoms in the molecule, allowing for the exploration of its conformational space and its interactions with the environment. nih.gov

Conformational Analysis: this compound can adopt different conformations due to rotation around the C-Hg bond. rsc.org MD simulations can be used to explore the potential energy surface associated with this rotation and to identify the most stable conformations. rsc.org This information is important for understanding the molecule's shape and how it interacts with other molecules.

Solvation Effects: MD simulations can be used to study the behavior of this compound in different solvents. By explicitly including solvent molecules in the simulation, it is possible to investigate how the solvent affects the molecule's conformation, dynamics, and reactivity.

Interactions with Biomolecules: MD simulations can also be used to study the interactions of this compound with biological macromolecules, such as proteins and DNA. This can provide insights into the mechanisms of its toxicity and its potential as a probe for biological systems.

The following table lists some of the applications of molecular dynamics simulations for this compound.

| Application | Information Gained |

|---|---|

| Conformational analysis | Stable conformations, rotational barriers |

| Solvation studies | Effect of solvent on structure and dynamics |

| Biomolecular interactions | Binding modes, interaction energies |

Advanced Spectroscopic and Structural Elucidation Methodologies for Iodo Phenyl Mercury and Its Intermediates

X-ray Diffraction Studies of Iodo(phenyl)mercury and its Complexes

X-ray diffraction is the definitive method for determining the solid-state structure of molecules. For this compound and its complexes, it provides precise data on bond lengths, bond angles, and intermolecular interactions.

This compound typically adopts a linear or nearly linear C-Hg-I arrangement, a common feature for diorganomercury or organomercury halide compounds. publish.csiro.au In the solid state, the Ph-Hg-X (where X is a halogen) linkage is linear. publish.csiro.au Crystal structure analyses of related phenylmercury (B1218190) complexes reveal that the geometry around the mercury(II) center is often two-coordinate with a linear C-Hg-X core, but can be distorted by additional weak interactions. researchgate.netcapes.gov.br For instance, in a DMSO solvate of a complex derived from phenylmercury(II) acetate (B1210297), the mercury atom is coordinated to a phenyl carbon and two nitrogen atoms in a T-shaped arrangement, with additional weak Hg···S interactions. capes.gov.br

In complexes, the coordination environment can expand. The reaction of HgI₂ with certain ligands can form dimeric complexes like [(Hg₂I₄)L₂], where the mercury(II) center is four-coordinated, bound to two bridging sulfur atoms and two iodide atoms. mdpi.com The formation of supramolecular assemblies is a common feature in the crystal structures of phenylmercury compounds, often driven by weak intermolecular forces such as Hg···π and mercuriophilic (Hg···Hg) interactions. researchgate.net These interactions, though weak, can influence the packing of molecules in the crystal lattice and lead to the formation of one-, two-, or three-dimensional networks. researchgate.netresearchgate.net

| Compound | Hg-C Bond Length (Å) | Hg-X Bond Length (Å) | C-Hg-X Angle (°) | Crystal System | Reference |

|---|---|---|---|---|---|

| Phenylmercuric Bromide | Not Specified | Not Specified | ~180 (linear) | Not Specified | publish.csiro.au |

| Phenylmercuric Chloride | Not Specified | Not Specified | ~180 (linear) | Not Specified | publish.csiro.au |

| [HgPh(PyTd)]·DMSO | Not Specified | N/A (N-coordinated) | T-shaped | Not Specified | capes.gov.br |

| [(PhHg)₂(dmio)] Dimer | ~2.05 (avg) | N/A (S, O-coordinated) | ~172 (S-Hg-C) | Not Specified | researchgate.net |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

NMR spectroscopy is a powerful tool for studying the structure and dynamics of this compound in solution.

Mercury has a spin-½ nucleus, ¹⁹⁹Hg, which is ideal for NMR studies despite its low natural abundance (16.87%) and low sensitivity. huji.ac.il It offers a very wide chemical shift range (over 3500 ppm), making it highly sensitive to the electronic environment around the mercury atom. huji.ac.il Each type of mercury compound has a characteristic chemical shift range. huji.ac.il

For phenylmercury compounds, ¹⁹⁹Hg chemical shifts (δ(¹⁹⁹Hg)) are influenced by the nature of the other ligand (iodide in this case) and the solvent. researchgate.netniscpr.res.in The chemical shifts of phenylmercury derivatives are often shifted downfield compared to simple phenylmercurials, which can be indicative of weak intramolecular coordination. publish.csiro.au The δ(¹⁹⁹Hg) values can provide insight into the Lewis acidity of the mercury center and its interaction with ligands. niscpr.res.inresearchgate.net For example, the order of interaction for ligands with phenylmercury(II) has been suggested as Ph₃P ~ Ph₃PSe > Ph₃PS > Ph₃PO based on ¹⁹⁹Hg chemical shifts. niscpr.res.in

Coupling constants involving mercury, such as one-bond ¹J(¹⁹⁹Hg-¹³C) and two-bond ²J(¹⁹⁹Hg-¹H), are also highly informative. These couplings are strongly dependent on the solvent and the nature of the ligands, providing further structural and bonding information. researchgate.net

Table 2: Representative ¹⁹⁹Hg NMR Data for Phenylmercury Compounds

| Compound Type | Solvent | δ(¹⁹⁹Hg) (ppm) | ¹J(¹⁹⁹Hg-¹³C) (Hz) | Reference |

|---|---|---|---|---|

| Phenylmercury(II) Acetate | DMSO-d₆ | Not Specified | 2661.1 | researchgate.net |

| Phenylmercury(II) Thiosemicarbazonates | Not Specified | -1250 to -1600 | Not Specified | rsc.org |

| PhHg(SCN)(PPh₃) | Not Specified | -940 | Not Specified | niscpr.res.in |

| Bis(8-quinolyl)mercury(II) | CDCl₃ | -692 | Not Specified | researchgate.net |

Note: Chemical shifts are referenced to various standards (e.g., Me₂Hg), so direct comparison requires careful consideration of the reference used in the original study.

Dynamic NMR (DNMR) techniques involve acquiring NMR spectra at variable temperatures to study molecular processes that occur on the NMR timescale (milliseconds to seconds). copernicus.orgunibas.it These methods can determine the energy barriers for processes like conformational changes (e.g., hindered bond rotation) and chemical exchange reactions. unibas.itnih.gov

For this compound, DNMR can be used to investigate several dynamic phenomena. One key application is the study of ligand exchange. For example, the exchange of the iodide ligand with other Lewis bases in solution can be monitored by observing changes in the NMR lineshapes as a function of temperature. nih.gov This allows for the determination of kinetic parameters, such as the rate of exchange. nih.gov Furthermore, DNMR can probe restricted rotation around the C-Hg bond, although this barrier is generally low, or conformational dynamics in more complex adducts of this compound. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Probing Ligand Interactions and Bonding Environment

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the bonding within a molecule by probing its vibrational modes. For this compound, these techniques are particularly useful for identifying the characteristic vibrations of the C-Hg-I linkage.

The phenylmercuric halides have 27 vibrational modes associated with the phenyl ring and six modes involving the HgX substituent. publish.csiro.au The ring modes are found at frequencies above 375 cm⁻¹, while the modes involving the heavy atoms (Hg and I) are below this value. publish.csiro.au Raman spectroscopy is especially effective for observing vibrations of heavy atoms due to their large polarizability. publish.csiro.au

A detailed normal coordinate analysis of phenylmercuric halides has been performed. publish.csiro.au The Hg-I stretching vibration (ν(Hg-I)) is a key diagnostic band.

Table 3: Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Raman Frequency (cm⁻¹) | Infrared Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| ν(Hg-I) (stretching) | 158 (extremely strong) | Not Reported | publish.csiro.au |

| δ(Ph-Hg-I) (bending) | ~245 (strong) | ~245 (strong) | publish.csiro.au |

| ν(Hg-Ph) (stretching) | Not explicitly assigned | Not explicitly assigned | publish.csiro.au |

Note: The assignments are based on a comprehensive study of phenylmercuric halides. publish.csiro.au

Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. tutorchase.com In the context of this compound, MS can confirm the identity of the compound and its intermediates in chemical reactions.

Upon ionization in a mass spectrometer (e.g., by electron impact), this compound would form a molecular ion, [C₆H₅HgI]⁺•. This ion is often unstable and undergoes fragmentation. The fragmentation pattern is dictated by the relative strengths of the bonds within the molecule. tutorchase.com The weakest bonds, typically the Hg-I and C-Hg bonds, are expected to cleave preferentially.

Expected primary fragmentation pathways for this compound:

Loss of Iodine: Cleavage of the Hg-I bond would result in the [C₆H₅Hg]⁺ fragment.

Loss of the Phenyl Radical: Cleavage of the C-Hg bond would lead to the [HgI]⁺ fragment.

Formation of Phenyl Cation: Further fragmentation can lead to the phenyl cation [C₆H₅]⁺ (m/z = 77). nih.gov

Iodine Ion: The presence of an iodine atom would be indicated by a peak at m/z = 127. iitd.ac.in

The isotopic distribution of mercury, which has seven stable isotopes, would result in a characteristic cluster of peaks for any fragment containing an Hg atom, aiding in its identification. This technique is invaluable for monitoring the progress of reactions involving this compound, allowing for the detection of transient intermediates and final products. escholarship.org

Electronic and Photophysical Investigations (UV-Vis, Fluorescence Spectroscopy)

Electronic spectroscopy (UV-Vis) provides information about the electronic transitions within a molecule. Phenylmercury compounds absorb UV light, and the properties of this absorption are influenced by the ligands attached to the mercury. epa.govmiljodirektoratet.no Quantum chemistry calculations on phenylmercury carboxylates indicate that the UV absorption spectra are largely determined by the phenylmercury moiety itself. miljodirektoratet.no

The photophysical properties, such as luminescence, of phenylmercury complexes have also been investigated. researchgate.net While simple organomercurials are not typically known for strong emission, certain complexes can exhibit interesting photoluminescent behavior, particularly in frozen glassy matrices at 77 K where non-radiative decay pathways are suppressed. researchgate.net Photophysical phenomena can also suggest stronger Hg-Hg interactions in the excited state for some oligomeric organomercury compounds. researchgate.net

Dissolved phenylmercuric salts can undergo photochemical decomposition upon exposure to sunlight, which involves the cleavage of the carbon-mercury bond. epa.gov This photosensitivity highlights the importance of considering the electronic excited states of these compounds.

Future Research Directions and Unexplored Avenues for Iodo Phenyl Mercury

Development of Novel Synthetic Methodologies and Reagent Design

The synthesis of iodo(phenyl)mercury and related organomercurials is a mature field, yet opportunities for innovation persist. Future research is anticipated to focus on developing more efficient, safer, and environmentally benign synthetic routes. This includes exploring methods that avoid the use of hazardous reagents like mercury salts, potentially through novel transmetalation reactions or direct C-H activation approaches. researchgate.net The design of new reagents based on the this compound scaffold is another promising area. These tailored reagents could exhibit enhanced reactivity, selectivity, or stability, opening doors to new chemical transformations. For instance, the development of polymer-supported or recyclable this compound reagents could significantly improve their practical utility and minimize environmental concerns. nii.ac.jp

A key area of development lies in the generation of carbenes from phenyl(trihalomethyl)mercury compounds, a process that has proven synthetically useful for carbene addition to double bonds. rushim.ru Further exploration of the zinc-copper couple for carbene generation offers a valuable alternative to photolytic methods, which often lead to a variety of indiscriminate reactions. rushim.ru

Expanded Applications in Multicomponent Reactions and Complex Molecule Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, offer a powerful strategy for building molecular complexity in an efficient manner. epfl.chrsc.orgmdpi.com this compound and its derivatives hold untapped potential as components in novel MCRs. Future research could explore the design of MCRs where the phenylmercury (B1218190) moiety acts as a key reactive intermediate, enabling the formation of intricate molecular architectures that would be challenging to access through traditional stepwise synthesis. epfl.chrsc.org

The synthesis of complex molecules, including natural products and pharmaceuticals, stands to benefit from the unique reactivity of this compound. Its role in mediating cyclization reactions is well-established, and future work could expand this utility to the construction of highly functionalized carbocyclic and heterocyclic systems. beilstein-journals.org The development of stereoselective reactions involving this compound is a particularly important goal, as it would allow for the precise control of three-dimensional molecular structure, a critical aspect in medicinal chemistry. beilstein-journals.org The use of this compound in the synthesis of functional chromophores through MCRs also presents a promising avenue for creating novel materials with unique photophysical properties. rsc.org

Exploration of this compound in Emerging Catalytic Cycles

While organomercury compounds are often used in stoichiometric amounts, their potential as catalysts is an area ripe for exploration. Future research could focus on designing catalytic cycles where this compound or a derivative acts as a key catalyst or precatalyst. This could involve its participation in redox processes or as a Lewis acid promoter. For instance, the interaction of mercury with palladium catalysts is a known phenomenon that can influence catalytic activity, suggesting possibilities for synergistic catalytic systems. chemrxiv.orgresearchgate.net

The development of visible-light-induced transition metal catalysis has opened up new avenues for organic synthesis. nih.gov Investigating the photochemical properties of this compound and its potential to participate in photoinduced catalytic cycles could lead to novel and sustainable chemical transformations. Furthermore, the use of hypervalent iodine compounds as alternatives to transition metal catalysts is a growing trend, and exploring the catalytic activity of this compound in this context could yield valuable insights. rsc.org The emergence of monoligated palladium(0) species as highly active catalysts in cross-coupling reactions also presents an opportunity to study the role of ligands, including those potentially derived from or interacting with this compound, in stabilizing these reactive intermediates. acs.orgnih.gov

Integration with Green Chemistry Principles in Future Organomercury Research

The inherent toxicity of mercury compounds necessitates a strong focus on green chemistry principles in all future research involving this compound. epa.govecoonline.comopcw.orgunirioja.es This includes the development of synthetic methods that minimize waste, maximize atom economy, and utilize safer solvents and reaction conditions. epa.govecoonline.comunirioja.es The twelve principles of green chemistry provide a framework for this endeavor, encouraging the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.govecoonline.comopcw.orgnih.gov

A key aspect of greening organomercury research is the development of catalytic rather than stoichiometric applications, which would significantly reduce the amount of mercury required for a given transformation. epa.govopcw.org Furthermore, designing processes that allow for the efficient recovery and recycling of mercury-containing reagents is crucial for minimizing their environmental footprint. nih.gov Future research should also prioritize the development of methods for the safe handling and disposal of organomercury waste. The overarching goal is to enable the continued exploration of the unique chemistry of compounds like this compound while upholding the highest standards of environmental responsibility, in line with the objectives of international agreements like the Minamata Convention on Mercury. minamataconvention.org

Key Green Chemistry Principles for Future Organomercury Research

| Principle Number | Principle Name | Relevance to this compound Research |

| 1 | Prevent waste | Designing syntheses with high yields and minimal byproducts. epa.govecoonline.comopcw.org |

| 2 | Maximize atom economy | Developing reactions that incorporate the maximum amount of starting materials into the final product. epa.govecoonline.comopcw.org |

| 3 | Design less hazardous chemical syntheses | Using and generating substances with little or no toxicity. epa.govecoonline.comopcw.org |

| 5 | Use safer solvents and auxiliaries | Avoiding or replacing hazardous solvents with greener alternatives like water or ethanol. epa.govecoonline.comopcw.org |

| 6 | Increase energy efficiency | Conducting reactions at ambient temperature and pressure whenever possible. epa.govopcw.org |

| 9 | Use catalysts | Favoring catalytic reactions over stoichiometric ones to minimize reagent use. epa.govopcw.org |

Synergistic Development of Experimental and Computational Approaches

The synergy between experimental and computational chemistry offers a powerful paradigm for advancing our understanding of this compound. acs.orgnih.govresearchgate.net Future research should increasingly integrate these two approaches to gain deeper insights into the structure, bonding, reactivity, and reaction mechanisms of this compound.

Computational methods, such as density functional theory (DFT), can be used to predict the geometric and electronic properties of this compound and its reaction intermediates, providing a theoretical framework for interpreting experimental observations. researchgate.netmdpi.com For example, computational studies can help to elucidate the nature of the mercury-iodine bond and predict the regioselectivity and stereoselectivity of reactions. mdpi.com This predictive power can guide the design of new experiments and accelerate the discovery of novel reactivity.

Experimental studies, in turn, provide the crucial data needed to validate and refine computational models. acs.orgnih.gov Techniques such as X-ray crystallography can determine the precise three-dimensional structure of this compound and its complexes, while spectroscopic methods can probe its electronic structure and reaction kinetics. sci-hub.semdpi.com By combining experimental and computational approaches, researchers can develop a more comprehensive and accurate understanding of the fundamental chemistry of this compound, paving the way for its more rational and effective application in synthesis and catalysis. acs.orgnih.govresearchgate.net

Q & A

Q. What are the common synthesis routes for iodo(phenyl)mercury, and what mechanistic considerations guide their optimization?

this compound is typically synthesized via organomercuration reactions, such as the reaction of phenylmercury chloride with potassium iodide under controlled stoichiometric conditions. Mechanistic studies suggest that solvent polarity and temperature significantly influence reaction efficiency. For example, polar aprotic solvents like DMF enhance iodide substitution rates due to improved charge stabilization . Cross-coupling methodologies, similar to Stille reactions using palladium catalysts (e.g., (Ph₃P)₂PdCl₂), may also be adapted for aryl-mercury bond formation, though mercury’s high toxicity necessitates stringent safety protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and Mass Spectrometry (MS) are primary tools for structural confirmation. The mercury-induced deshielding of adjacent protons in NMR (e.g., downfield shifts for aromatic protons near Hg) provides diagnostic signals. However, mercury’s quadrupolar relaxation effects may broaden peaks, requiring high-resolution instruments. MS analysis (e.g., ESI-MS) can confirm molecular ion peaks (e.g., [C₆H₅HgI]⁺), but isotopic patterns must be carefully interpreted to distinguish mercury’s natural isotopes (²⁰⁴Hg, ²⁰²Hg) from fragmentation artifacts . Data should be cross-validated with elemental analysis to resolve ambiguities .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) influence the stability and reactivity of this compound in cross-coupling reactions?

Reactivity in cross-coupling reactions is highly solvent-dependent. For instance, coordinating solvents (e.g., THF) stabilize mercury intermediates but may slow transmetallation steps. Elevated temperatures (80–100°C) improve reaction rates but risk Hg-I bond cleavage, leading to byproducts like HgI₂. Kinetic studies using in situ IR or Raman spectroscopy can monitor bond vibrations (e.g., Hg-C at ~450 cm⁻¹) to optimize conditions . Competing ligand interactions (e.g., iodide displacement by phosphines) must also be quantified via competitive binding assays .

Q. What are the key discrepancies in reported toxicity data for phenylmercury compounds, and how can methodological standardization resolve them?

Discrepancies arise from variations in assay models (e.g., in vitro cell lines vs. in vivo rodent studies) and exposure durations. For example, LD₅₀ values for phenylmercury derivatives range from 10–40 mg/kg in mice, depending on administration route. Standardized protocols (e.g., OECD Test Guidelines) for acute toxicity testing, coupled with speciation analysis (e.g., HPLC-ICP-MS to quantify Hg⁺ vs. organomercury species), can harmonize data. Contradictions in neurotoxicity thresholds may stem from unaccounted metabolite interactions, requiring metabolomic profiling .

Q. What analytical strategies are recommended for tracking mercury speciation during this compound degradation in environmental matrices?

Speciation analysis during degradation involves coupling separation techniques (e.g., ion chromatography) with mercury-specific detectors (e.g., cold vapor atomic fluorescence spectroscopy). Competing ligands (e.g., Cl⁻, S²⁻) can form stable complexes (e.g., HgCl₄²⁻, HgS), altering toxicity profiles. Redox conditions must be controlled to prevent Hg⁰ volatilization. For complex matrices, synchrotron-based XANES can identify Hg bonding environments, while isotopic dilution mass spectrometry quantifies species transformation kinetics .

Methodological Guidance

- Data Contradiction Analysis : Use multivariate statistical tools (e.g., PCA) to identify outliers in toxicity or reactivity datasets. Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate confounding variables .

- Experimental Design : Prioritize in silico modeling (e.g., DFT calculations for Hg-ligand binding energies) to guide synthetic or analytical workflows, reducing hazardous trial-and-error approaches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.